molecular formula C8H7ClO3S B1586097 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid CAS No. 70685-06-2

4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid

Cat. No. B1586097
CAS RN: 70685-06-2
M. Wt: 218.66 g/mol
InChI Key: QVRXRXKGJQLWMJ-UHFFFAOYSA-N
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Description

4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that thiophene-based analogs have been of interest to many scientists due to their potential as biologically active compounds2.



Synthesis Analysis

While there is no specific information on the synthesis of 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid, thiophene derivatives are typically synthesized through condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses2. These methods involve the reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester to produce aminothiophene derivatives2.



Molecular Structure Analysis

The molecular structure of 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid is not explicitly mentioned in the search results. However, thiophene is a five-membered heterocyclic compound containing one sulfur atom2.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid are not explicitly mentioned in the search results. However, thiophene, a related compound, is known to be soluble in most organic solvents like alcohol and ether but insoluble in water2.


Scientific Research Applications

Spectroscopic and Structural Studies

The vibrational spectroscopic and structural properties of chloramphenicol derivatives, closely related to 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid, have been extensively studied. For instance, a study explored the crystal structure and vibrational spectra, highlighting the compound's significant homomeric synthons involving chains and dimers through conventional hydrogen bonds, supported by experimental infrared spectrum analysis. This research underscores the compound's potential in developing materials with specific molecular interactions and properties (Fernandes et al., 2017).

Kinetic Studies

Research on the kinetics of oxidation of substituted 4-oxobutanoic acids by N-bromophthalimide in aqueous acetic acid medium provides insight into the compound's reactivity and potential applications in synthetic chemistry. This study demonstrates the oxidation rate's dependency on the substrate's electronic nature, offering a foundation for further investigations into reaction mechanisms and applications in organic synthesis (Mohamed Farook et al., 2013).

Anticancer Potential

A notable application in therapeutic research is the identification of 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid derivatives as apoptosis inducers, demonstrating potential as anticancer agents. Through caspase- and cell-based high-throughput screening assays, specific derivatives have shown activity against breast and colorectal cancer cell lines, with the induction of apoptosis and cell cycle arrest observed. This research opens avenues for developing new cancer treatments and understanding the molecular mechanisms underlying apoptosis induction (Zhang et al., 2005).

Safety And Hazards

There is no specific safety and hazard information available for 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid.


Future Directions

There is no specific information available on the future directions of 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid. However, thiophene-based analogs are of significant interest due to their potential as biologically active compounds2. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects2.


Please note that this information is based on the available search results and may not be comprehensive or completely accurate for this specific compound. For more detailed information, further research or consultation with a chemistry professional may be necessary.


properties

IUPAC Name

4-(5-chlorothiophen-2-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c9-7-3-2-6(13-7)5(10)1-4-8(11)12/h2-3H,1,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRXRXKGJQLWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368356
Record name 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid

CAS RN

70685-06-2
Record name 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70685-06-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

As described for Example 1, 0.3 mole of 2-chlorothiophene is reacted with succinic anhydride to give 4-(5-chloro-2-thienyl)-4-ketobutyric acid (74%), m.p. 121°-123° C. The preceding compound is coupled to L-proline to give 1-[3-(5-chloro-2-thenoyl)propionyl]-L-proline (94%) as crystals, m.p. 131°-133° C. The above compound is reacted with bromine in acetic acid to give 1-[3-bromo-3-(5-chloro-2-thenoyl)-propionyl]-L-proline as a glass. As for Example 1, reaction of the preceding compound with sodium thioacetate in ethanol gives the desired product (84%) as a glass.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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